
4-Bromo-2-(3-chloropropyl)fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, such as 2-(3-chloropropyl)-1-fluorobenzene, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products. The final product is then purified through techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE exerts its effects involves interactions with molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways, making the compound useful in drug design and development.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(3-chloropropyl)-1-iodobenzene
- 4-Bromo-2-(3-bromopropyl)-1-fluorobenzene
- 4-Bromo-2-(3-chloropropyl)benzotrifluoride
Comparison: Compared to similar compounds, 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE is unique due to the presence of fluorine, which can significantly alter its chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms in the benzene ring provides a distinct set of characteristics that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H9BrClF |
|---|---|
Poids moléculaire |
251.52 g/mol |
Nom IUPAC |
4-bromo-2-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6H,1-2,5H2 |
Clé InChI |
XSKAXJKTOGZIFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CCCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
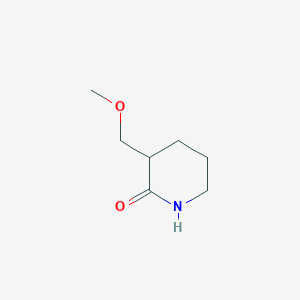
![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
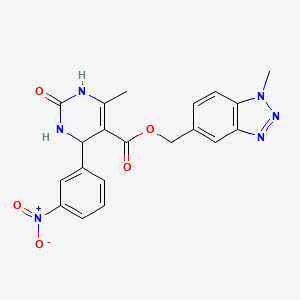
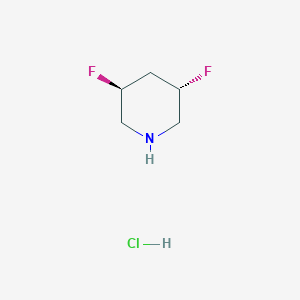
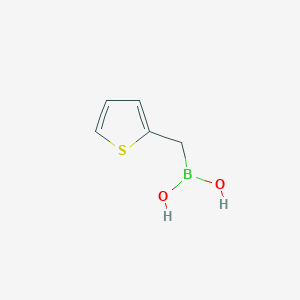
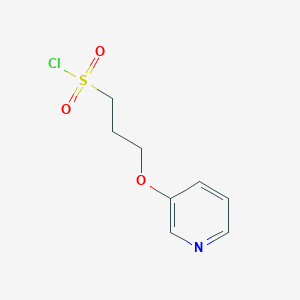
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
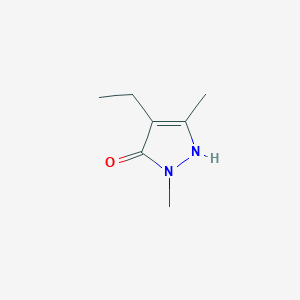
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
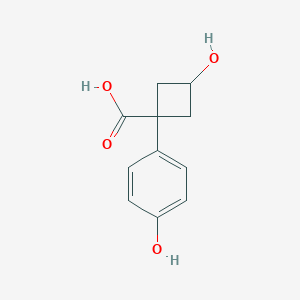
![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
